N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide
Description
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide is a synthetic organic compound characterized by the presence of benzamide, bromine, and methoxy functional groups
Properties
IUPAC Name |
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-27-19-11-10-15(12-18(19)22)21(26)24-17-9-5-8-16(13-17)23-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERTQJZWXFIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of this acid chloride with 3-aminobenzamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzamide moiety can undergo reduction to form corresponding amines.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution: Formation of N-(3-benzamidophenyl)-3-substituted-4-methoxybenzamides.
Oxidation: Formation of N-(3-benzamidophenyl)-3-hydroxy-4-methoxybenzamide.
Reduction: Formation of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzylamine.
Hydrolysis: Formation of 3-bromo-4-methoxybenzoic acid and 3-aminobenzamide.
Scientific Research Applications
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the bromine and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamidophenyl)-3-bromo-4-hydroxybenzamide
- N-(3-benzamidophenyl)-3-chloro-4-methoxybenzamide
- N-(3-benzamidophenyl)-3-bromo-4-ethoxybenzamide
Uniqueness
N-(3-benzamidophenyl)-3-bromo-4-methoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group enhances its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
